1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide
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Overview
Description
1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a sulfonyl group
Preparation Methods
The synthesis of 1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the sulfonyl and carboxamide groups. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups within the molecule. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(m-tolyl)piperidine-4-carboxamide: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(o-tolyl)piperidine-4-carboxamide: Another similar compound with a different substitution pattern. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties and biological activities.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-18-7-9-20(10-8-18)25-23(28)19-11-16-26(17-12-19)22-21(6-5-13-24-22)31(29,30)27-14-3-2-4-15-27/h5-10,13,19H,2-4,11-12,14-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWWDWIGYHJIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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